molecular formula C19H20N2O3 B2828440 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034280-89-0

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Cat. No. B2828440
CAS RN: 2034280-89-0
M. Wt: 324.38
InChI Key: SOYFLXBXRUZFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the indolizine family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of molecules structurally related to 7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one have been explored in the context of advancing the chemistry of isoindoles and isoindolenines. One study describes the generation, characterization, and isolation of 1-methoxy-2-methyl-3-aryl-2H-isoindoles, starting from 3-aryl-isoindoline-1-ones. This process utilizes the ambivalent reactivity of the cyclic carbonamide group, involving regiospecific O-methylation and NH-deprotonation, followed by N-methylation and chemoselective CH-deprotonation. The stabilization of these compounds by an aryl group is critical for their isolation, indicating the importance of electronic effects in these synthetic pathways (Clemens & Kreher, 1993).

Autoxidation and Synthesis of Tetracyclic Derivatives

Another research focus involves the synthesis and autoxidation of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, achieved through a modified Fischer indole synthesis. This work led to the identification of autoxidized products and suggested mechanisms based on the isolation of intermediates, contributing to the understanding of autoxidation processes in complex organic molecules (Bhattacharya et al., 2001).

Photocleavage and Photolabile Precursors

The effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines have been studied, revealing that certain substitutions can significantly improve photolysis efficiency. This research has implications for the development of photolabile precursors of carboxylic acids, particularly in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Antimicrobial Activities

The exploration of methoxy-substituted 3-formyl-2-phenylindoles has shown their potential in inhibiting tubulin polymerization, with implications for cytostatic activity in cancer research. This indicates a broader applicability of related compounds in developing treatments targeting microtubule assembly in cancer cells (Gastpar et al., 1998).

properties

IUPAC Name

7-methoxy-8-(2-methyl-2,3-dihydroindole-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-10-13-6-3-4-7-14(13)21(12)19(23)18-15-8-5-9-20(15)17(22)11-16(18)24-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYFLXBXRUZFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C4CCCN4C(=O)C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-8-(2-methylindoline-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

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